Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate
Description
Properties
CAS No. |
20821-67-4 |
|---|---|
Molecular Formula |
C7H13NO2S2 |
Molecular Weight |
207.3 g/mol |
IUPAC Name |
ethyl 2-(dimethylcarbamothioylsulfanyl)acetate |
InChI |
InChI=1S/C7H13NO2S2/c1-4-10-6(9)5-12-7(11)8(2)3/h4-5H2,1-3H3 |
InChI Key |
ATPHMKMRECAICC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC(=S)N(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate typically involves two key steps:
- Formation of the ethyl acetate-derived thioester intermediate.
- Introduction of the dimethylcarbamothioyl substituent via nucleophilic substitution or addition reactions involving thiocarbamoyl reagents.
This compound belongs to a class of organosulfur compounds where sulfur acts as a linker between an ester and a thiocarbamoyl group.
Preparation of Ethyl Acetate Thioester Intermediate
Ethyl acetate derivatives are commonly prepared by esterification or by substitution reactions on ethyl acetate or its activated derivatives.
- Esterification of acetic acid with ethanol: Acid-catalyzed reaction using sulfuric acid under reflux to yield ethyl acetate, which can then be functionalized further.
- Reaction of ethyl bromoacetate with thiolates: The ethyl bromoacetate can be reacted with thiol nucleophiles to form thioester intermediates, providing a reactive site for further substitution.
The ethyl acetate moiety in the target compound is often introduced via ethyl bromoacetate or ethyl chloroacetate as electrophilic precursors that react with sulfur nucleophiles.
Introduction of the Dimethylcarbamothioyl Group
The dimethylcarbamothioyl group (–N(C H3)2–C=S) is introduced through reactions involving thiocarbamoyl reagents or their equivalents. Typical synthetic routes include:
- Reaction of thiocarbamoyl chlorides with thiolates: Dimethylthiocarbamoyl chloride can react with the thioester intermediate to form the desired sulfanyl linkage.
- Use of dimethylthiocarbamoyl disulfide or related reagents: These reagents can transfer the dimethylcarbamothioyl group to sulfur nucleophiles under mild conditions.
These reactions are generally performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), often with a base like triethylamine to neutralize the released acid.
Representative Preparation Method
A representative synthetic route for this compound is as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Ethyl bromoacetate + sodium hydrosulfide (NaSH) in ethanol, reflux | Formation of ethyl thioacetate intermediate |
| 2 | Dimethylthiocarbamoyl chloride + base (e.g., triethylamine) in DMF, 0–25°C | Introduction of dimethylcarbamothioyl group by nucleophilic substitution at sulfur |
| 3 | Workup with aqueous extraction and purification by distillation or chromatography | Isolation of pure this compound |
This method provides a high yield and purity of the target compound, with careful control of temperature to avoid side reactions.
Analytical and Purification Considerations
- Purification: Due to the presence of sulfur and carbamothioyl groups, purification is often achieved by column chromatography on silica gel or by fractional distillation under reduced pressure.
- Characterization: The product is characterized by NMR (both ^1H and ^13C), IR spectroscopy showing characteristic C=S stretching (~1200–1400 cm^-1), and mass spectrometry confirming the molecular ion.
Research Findings and Optimization
- Catalysis: Some studies have explored transition metal catalysis (e.g., gold or copper catalysts) to facilitate thiocarbamoylation reactions, improving selectivity and yield.
- Reaction Conditions: Lower temperatures and controlled addition rates of reagents minimize side reactions such as over-alkylation or polymerization.
- Solvent Effects: Polar aprotic solvents enhance nucleophilicity of sulfur and stabilize intermediates, improving reaction kinetics.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct nucleophilic substitution | Ethyl bromoacetate + NaSH | Dimethylthiocarbamoyl chloride, base | 0–25°C, DMF | High selectivity, good yield | Requires moisture-free conditions |
| Thiocarbamoyl transfer reagents | Thioester intermediate + dimethylthiocarbamoyl disulfide | Base, aprotic solvent | Room temp to mild heating | Mild conditions, fewer side products | Availability of reagents |
| Catalytic methods | Ethyl acetate derivatives + thiocarbamoyl precursors | Au or Cu catalysts | Variable, often mild | Improved efficiency, selectivity | Catalyst cost, need for optimization |
Chemical Reactions Analysis
Types of Reactions
Ethyl2-((dimethylcarbamothioyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted thioesters and esters.
Scientific Research Applications
Ethyl2-((dimethylcarbamothioyl)thio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl2-((dimethylcarbamothioyl)thio)acetate involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release the active dimethylcarbamothioyl moiety, which can then interact with enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Features and Substituent Effects
Ethyl [(4-Chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate
- Structure : Features a benzoxazole ring substituted with chlorine and a sulfanyl-linked ethyl acetate group.
- Synthesis: Derived from 4-chloro-2-aminophenol via cyclization with carbon disulfide and subsequent reaction with ethyl chloroacetate .
- Applications : Intermediate for antimicrobial agents due to the electron-withdrawing chlorine substituent, which enhances electrophilic reactivity .
Ethyl 2-[3-(Diethylcarbamoylsulfanyl)phenyl]acetate
- Structure : Contains a phenyl ring with a diethylcarbamoyl-sulfanyl substituent.
- Safety : Requires stringent handling measures (e.g., ventilation, protective gloves) due to toxicity risks, a common trait among sulfanyl acetates .
Ethyl 2-{[7-Fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate
- Structure: Integrates a fluorine-substituted thiochromenone ring and a triazole group.
- Applications : Demonstrates antifungal activity attributed to the electron-deficient fluorine atom and triazole’s hydrogen-bonding capacity .
- Key Difference: The fused thiochromenone system enhances planar rigidity, contrasting with the flexible dimethylcarbamothioyl group in the target compound.
Ethyl (Benzhydrylsulfanyl)acetate
- Structure : Includes a benzhydryl (diphenylmethyl) group attached via sulfanyl.
- Properties : The bulky benzhydryl group introduces steric hindrance, reducing reaction rates in nucleophilic substitutions compared to less hindered analogues .
Biological Activity
Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, antifungal, and anticancer properties. This article compiles various research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a thioamide functional group, which is known to influence its reactivity and biological interactions. The compound can be represented as follows:
This structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, a study evaluating the compound's efficacy against several pathogens found that it exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 50 µg/mL |
| Staphylococcus aureus | 18 | 30 µg/mL |
| Candida albicans | 12 | 70 µg/mL |
The results indicate that the compound has promising potential as an antimicrobial agent, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. A study focusing on various fungal isolates indicated that the compound effectively inhibited the growth of pathogenic fungi.
Table 2: Antifungal Activity Against Common Fungal Pathogens
| Fungus | Inhibition Percentage (%) | IC50 (µg/mL) |
|---|---|---|
| Candida albicans | 64.1 | 102.01 |
| Aspergillus niger | 59.4 | 85.5 |
| Fusarium sambucinum | 47.2 | 120.0 |
These findings suggest that this compound could be developed as a treatment option for fungal infections, particularly in immunocompromised patients .
Anticancer Activity
The anticancer potential of this compound has also been explored. Research involving human cancer cell lines demonstrated that this compound induces apoptosis in cancer cells, suggesting its role as a therapeutic agent.
Case Study: MCF-7 Breast Cancer Cells
In a controlled study using MCF-7 breast cancer cells, treatment with this compound resulted in significant cell death:
- Early Apoptosis: 17.3%
- Late Apoptosis: 26.43%
- Necrosis: 3.16%
The IC50 value was determined to be approximately 102.01 µg/mL, indicating a potent effect at relatively low concentrations .
The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as:
- Inhibition of DNA synthesis in microbial cells.
- Disruption of cell membrane integrity , leading to cell lysis.
- Induction of apoptotic pathways in cancer cells through caspase activation.
These mechanisms highlight the compound's potential as a multi-target agent in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
